![molecular formula C19H19FN4OS B7588462 2-(4-Benzothiazol-2-yl-piperazin-1-yl)-N-(4-fluoro-phenyl)-acetamide](/img/structure/B7588462.png)
2-(4-Benzothiazol-2-yl-piperazin-1-yl)-N-(4-fluoro-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzothiazol-2-yl-piperazin-1-yl)-N-(4-fluoro-phenyl)-acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTA-EG6 and is a member of the benzothiazole family of compounds.
Mechanism of Action
The mechanism of action of BTA-EG6 involves the inhibition of protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis. BTA-EG6 binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have several biochemical and physiological effects. In cancer cells, BTA-EG6 induces cell cycle arrest and apoptosis by inhibiting the activity of CK2. BTA-EG6 also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In neurons, BTA-EG6 protects against oxidative stress-induced neuronal damage by activating the Nrf2/ARE pathway.
Advantages and Limitations for Lab Experiments
One of the major advantages of BTA-EG6 is its potent anticancer activity against various cancer cell lines. BTA-EG6 also has neuroprotective effects against oxidative stress-induced neuronal damage. However, one of the limitations of BTA-EG6 is its low solubility in water, which makes it difficult to use in in vivo studies. Another limitation is its potential toxicity, which needs to be further investigated.
Future Directions
There are several future directions for research on BTA-EG6. One of the future directions is to investigate the potential applications of BTA-EG6 in other fields of scientific research, such as immunology and infectious diseases. Another future direction is to develop more efficient synthesis methods for BTA-EG6 that can increase the yield and purity of the compound. Further studies are also needed to investigate the toxicity and pharmacokinetics of BTA-EG6 in vivo.
Synthesis Methods
The synthesis of BTA-EG6 involves the reaction of 1-(4-fluorophenyl) ethanone with 2-(piperazin-1-yl) benzothiazole in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography to obtain the pure compound. The yield of BTA-EG6 obtained by this method is around 60-70%.
Scientific Research Applications
BTA-EG6 has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of BTA-EG6 is in the field of cancer research. Studies have shown that BTA-EG6 has potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. BTA-EG6 induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the protein kinase CK2.
BTA-EG6 has also been studied for its potential applications in the field of neuroscience. Studies have shown that BTA-EG6 has neuroprotective effects against oxidative stress-induced neuronal damage. BTA-EG6 protects neurons by activating the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense.
properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c20-14-5-7-15(8-6-14)21-18(25)13-23-9-11-24(12-10-23)19-22-16-3-1-2-4-17(16)26-19/h1-8H,9-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILWIKPTNXOYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzothiazol-2-yl-piperazin-1-yl)-N-(4-fluoro-phenyl)-acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.